molecular formula C14H11N3O4 B5697123 2-[(4-nitrobenzoyl)amino]benzamide CAS No. 52910-89-1

2-[(4-nitrobenzoyl)amino]benzamide

Cat. No. B5697123
CAS RN: 52910-89-1
M. Wt: 285.25 g/mol
InChI Key: WMMBCHXSXIHYII-UHFFFAOYSA-N
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Description

“2-[(4-nitrobenzoyl)amino]benzamide” is a chemical compound with the molecular formula C14H11N3O4 . It is also known as 4-NITRO-N-(2-((4-NITROBENZOYL)AMINO)PHENYL)BENZAMIDE .


Synthesis Analysis

The synthesis of benzamides, which includes “2-[(4-nitrobenzoyl)amino]benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .


Molecular Structure Analysis

The molecular structure of “2-[(4-nitrobenzoyl)amino]benzamide” can be represented by the linear formula C14H11N3O4 . More detailed structural analysis may require advanced techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-[(4-nitrobenzoyl)amino]benzamide, focusing on six unique fields:

Antibacterial Activity

2-[(4-nitrobenzoyl)amino]benzamide has shown promising antibacterial properties. Research indicates that benzamide derivatives can inhibit the growth of various gram-positive and gram-negative bacteria. This makes it a potential candidate for developing new antibacterial agents, especially in the face of rising antibiotic resistance .

Antioxidant Properties

The compound exhibits significant antioxidant activity. Studies have demonstrated its ability to scavenge free radicals and chelate metals, which are crucial for preventing oxidative stress-related damage in biological systems. This property is valuable for developing therapeutic agents aimed at mitigating oxidative stress-related diseases .

Anti-inflammatory Applications

Benzamide derivatives, including 2-[(4-nitrobenzoyl)amino]benzamide, have been explored for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Cancer Research

In cancer research, 2-[(4-nitrobenzoyl)amino]benzamide has been investigated for its potential anti-tumor properties. Benzamide derivatives can interfere with cancer cell proliferation and induce apoptosis, making them promising candidates for developing new chemotherapeutic agents .

Neuroprotective Effects

The neuroprotective effects of benzamide derivatives have been a subject of interest. 2-[(4-nitrobenzoyl)amino]benzamide may help protect neurons from damage caused by oxidative stress and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Industrial Applications

Beyond biomedical applications, 2-[(4-nitrobenzoyl)amino]benzamide can be used in various industrial sectors. Its chemical properties make it suitable for use in the synthesis of polymers, dyes, and other industrial chemicals. This versatility highlights its importance in both scientific research and industrial applications .

properties

IUPAC Name

2-[(4-nitrobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c15-13(18)11-3-1-2-4-12(11)16-14(19)9-5-7-10(8-6-9)17(20)21/h1-8H,(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMBCHXSXIHYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359505
Record name 2-[(4-nitrobenzoyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Nitrobenzoyl)amino]benzamide

CAS RN

52910-89-1
Record name 2-[(4-nitrobenzoyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-CARBAMOYL-4-NITROBENZANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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